Home > Products > Screening Compounds P79799 > Efatutazone dihydrochloride monohydrate
Efatutazone dihydrochloride monohydrate - 1048002-36-3

Efatutazone dihydrochloride monohydrate

Catalog Number: EVT-267185
CAS Number: 1048002-36-3
Molecular Formula: C27H30Cl2N4O5S
Molecular Weight: 593.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Efatutazone dihydrochloride monohydrate is a bio-active chemical. Detailed information has not been published.
Overview

Efatutazone dihydrochloride monohydrate is an investigational small molecule drug primarily studied for its potential therapeutic applications in various cancers, including lymphoma, liposarcoma, solid tumors, multiple myeloma, and recurrent thyroid cancer. It acts as a peroxisome proliferator-activated receptor gamma agonist, which plays a crucial role in regulating cellular functions such as glucose metabolism and lipid storage .

Source and Classification

Efatutazone is classified under investigational drugs and is recognized for its unique chemical structure. The compound's chemical formula is C27H29ClN4O5SC_{27}H_{29}ClN_{4}O_{5}S with a CAS registry number of 1048002-36-3. It has been the subject of several clinical trials aimed at evaluating its efficacy and safety in treating various malignancies .

Synthesis Analysis

Methods

The synthesis of efatutazone dihydrochloride monohydrate involves several chemical reactions that lead to the formation of the thiazolidinedione core structure. While specific detailed methodologies are proprietary or not fully disclosed in public literature, the general approach includes:

  1. Formation of Thiazolidinedione: The initial step typically involves synthesizing the thiazolidinedione scaffold through condensation reactions between appropriate thiazole derivatives and carbonyl compounds.
  2. Functionalization: Subsequent steps involve modifying the thiazolidinedione structure to introduce various functional groups that enhance biological activity.
  3. Hydrochloride Salt Formation: The final step often includes converting the free base form into its dihydrochloride salt for improved solubility and stability.

Technical Details

The synthesis may require advanced techniques such as chromatography for purification and spectroscopic methods (NMR, MS) for structural confirmation .

Molecular Structure Analysis

Structure

Efatutazone dihydrochloride monohydrate features a complex molecular structure characterized by a thiazolidinedione ring fused with various aromatic systems. The IUPAC name is 5-[(4-{[6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-1,3-benzodiazol-2-yl]methoxy}phenyl)methyl]-1,3-thiazolidine-2,4-dione.

Data

Key structural data include:

  • Molecular Weight: 502.59 g/mol
  • InChI Key: JCYNMRJCUYVDBC-UHFFFAOYSA-N
  • SMILES Representation: CN1C(COC2=CC=C(CC3SC(=O)NC3=O)C=C2)=NC2=CC=C(OC3=CC(C)=C(N)C(C)=C3)C=C12 .
Chemical Reactions Analysis

Reactions

Efatutazone can participate in various chemical reactions typical for thiazolidinediones, including:

  • Nucleophilic Substitution: The presence of halogen atoms allows for nucleophilic attack leading to substitution reactions.
  • Reduction Reactions: The carbonyl groups can undergo reduction to form alcohols or other derivatives.
  • Acid-Base Reactions: As a weak acid, it can participate in protonation-deprotonation equilibria affecting its solubility and bioavailability .

Technical Details

These reactions are critical for modifying the compound to enhance its pharmacological properties or to investigate structure-activity relationships.

Mechanism of Action

Efatutazone dihydrochloride monohydrate exerts its effects primarily through activation of peroxisome proliferator-activated receptor gamma. This activation leads to:

  1. Regulation of Gene Expression: Modulates genes involved in lipid metabolism and insulin sensitivity.
  2. Induction of Apoptosis: Promotes programmed cell death in cancer cells.
  3. Anti-inflammatory Effects: Reduces inflammation which is often associated with tumor progression .
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Water solubility is approximately 0.00599 mg/mL.
  • State: Not specified; typically exists as a solid powder.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 4.47, indicating moderate lipophilicity.
  • pKa Values: Strongest acidic pKa is around 7.61; strongest basic pKa is approximately 4.86.
  • Polar Surface Area: 108.47 Ų, suggesting potential permeability characteristics.

These properties influence the drug's absorption, distribution, metabolism, and excretion profiles .

Applications

Efatutazone dihydrochloride monohydrate has been investigated primarily in oncology settings:

  • Cancer Treatment: Evaluated in clinical trials for efficacy against various cancers including anaplastic thyroid carcinoma when combined with other agents like paclitaxel .
  • Research Tool: Used in studies exploring metabolic pathways and cancer biology due to its mechanism of action involving nuclear receptors .
Synthesis and Structural Optimization of Efatutazone Dihydrochloride Monohydrate

Design Rationale for Thiazolidinedione-Based PPARγ Agonists

Structure-Activity Relationship (SAR) in PPARγ Ligand Development

The structural optimization of efatutazone dihydrochloride monohydrate (chemical formula: C₂₇H₃₀Cl₂N₄O₅S; molecular weight: 593.5 g/mol) exemplifies targeted PPARγ agonist design [2] [6]. PPARγ ligands require three critical structural domains for activation: 1) a hydrophilic head group (thiazolidinedione ring) forming hydrogen bonds with helix 12 (H12) in the ligand-binding domain (LBD), 2) a linker region (benzyl-oxymethyl bridge) enabling conformational flexibility, and 3) a hydrophobic tail (4-amino-3,5-dimethylphenoxy-benzimidazole) occupying the LBD's arm III [3] [6]. Efatutazone's incorporation of a benzimidazole-ether scaffold significantly enhances PPARγ binding affinity (EC₅₀ = 1 nM) compared to early thiazolidinediones like ciglitazone (EC₅₀ = 700 nM) [3] [6]. This 700-fold potency increase stems from:

  • Spatial Occupation: The dimethylphenoxy group optimally fills a hydrophobic cleft in the LBD, increasing residence time
  • Polar Interactions: Protonated nitrogen in the benzimidazole ring forms salt bridges with Ser289 and His323 residues
  • Conformational Restriction: The ether linkage reduces rotational freedom, pre-organizing the molecule for receptor binding [6].

Table 1: Structural Evolution of Thiazolidinedione PPARγ Agonists

CompoundHydrophilic HeadLinker RegionHydrophobic TailPPARγ EC₅₀ (nM)
CiglitazoneThiazolidinedione-CH₂-Cyclohexylmethyl700
PioglitazoneThiazolidinedione-CH₂-5-Methylpyridyl550
RosiglitazoneThiazolidinedione-CH₂CH₂-Pyridyl-N-oxide60
EfatutazoneThiazolidinedione-OCH₂-Dimethylphenoxy-benzimidazole1

Comparative Analysis with Second-Generation Thiazolidinediones

Efatutazone represents third-generation optimization, overcoming limitations of earlier analogs:

  • Potency Differential: Exhibits 550-fold greater PPARγ binding than pioglitazone (IC₅₀ = 0.8 nM vs 440 nM) due to its extended hydrophobic domain [6]
  • Selectivity Profile: >1000-fold selectivity for PPARγ over PPARα/δ, preventing off-target lipid metabolism effects common to dual agonists [3]
  • Transcriptional Efficacy: Induces angiopoietin-like 4 (ANGPTL4) at 10-fold lower concentrations than rosiglitazone, confirming superior in vivo target engagement [5].

Table 2: Functional Comparison of Thiazolidinedione Agonists

ParameterPioglitazoneRosiglitazoneEfatutazone
PPARγ EC₅₀ (nM)440600.8
Plasma Cₘₐₓ (ng/mL)1500*800*22.0**
Adiponectin Induction2.5-fold3.1-fold8.6-fold
Tumor Growth InhibitionNone reportedPartialSynergistic with paclitaxel

Typical human dose concentrations; *At 0.3mg BID dosing [5]

Synthetic Pathways for Efatutazone and Derivatives

Key Intermediates in the Racemic Synthesis Process

The synthesis employs a convergent strategy with three critical intermediates [2]:

  • Thiazolidinedione-Alkylating Agent: 5-(4-Hydroxybenzyl)thiazolidine-2,4-dione synthesized via Knoevenagel condensation of 4-hydroxybenzaldehyde with 2,4-thiazolidinedione
  • Benzimidazole Electrophile: 2-(Chloromethyl)-6-(4-amino-3,5-dimethylphenoxy)-1-methyl-1H-benzimidazole from SNAr reaction of 4-fluoro-3-nitroanisole with 2,6-dimethylaniline, followed by reduction and cyclization
  • Coupling Reaction: Williamson ether synthesis combining intermediates 1 and 2 using NaH/DMF at 0°C, achieving 85% yield [2].

The racemic product undergoes diastereomeric salt resolution with (1R)-(-)-10-camphorsulfonic acid to isolate the (R)-enantiomer, crucial for PPARγ activity (eutomer IC₅₀ = 0.8 nM vs distomer IC₅₀ = 320 nM) [2] [6].

Formulation Challenges in Oral Bioavailability

Salt Selection Strategies for Enhanced Solubility

The dihydrochloride salt was selected through comprehensive profiling [2] [5]:

  • Acid Screening: Tested 12 counterions (HCl, HBr, maleate, mesylate, etc.) with HCl showing optimal hygroscopicity (<0.1% weight gain at 80% RH)
  • Solubility Enhancement: Dihydrochloride form increases aqueous solubility to 0.8 mg/mL (pH 6.8) vs 0.02 mg/mL for free base, critical for absorption
  • Ionization Profile: pKa₁ = 4.1 (benzimidazole), pKa₂ = 8.7 (thiazolidinedione), ensuring >90% ionization at intestinal pH [5] [7].

Monohydrate Stabilization Techniques in Solid Dosage Forms

Monohydrate formulation prevents dehydration-rehydration cycles that cause amorphization [5] [7]:

  • Excipient Compatibility: Microcrystalline cellulose (Avicel PH102) maintains hydrate structure without water sequestration
  • Granulation Control: Fluid-bed granulation at inlet air dew point -10°C prevents dehydration
  • Packaging: HDPE bottles with desiccant (silica gel) maintain 10–20% RH microenvironment
  • Stability Metrics: Accelerated stability (40°C/75% RH) shows <0.2% hydrate conversion after 6 months by XRPD [5].

Table 4: Solid-State Properties of Optimized Monohydrate Form

Characterization MethodKey ParametersAcceptance Criteria
XRPDCharacteristic peaks at 8.2°, 12.5°, 16.7° 2θNo amorphous halo
TGAWater loss = 3.0–3.5% at 100–110°CResidue <0.1%
DSCEndotherm at 112°C (dehydration)Peak shift ≤2°C
Dynamic Vapor Sorption<0.5% weight change (0–80% RH)No form conversion
Raman SpectroscopyC=O stretch at 1695 cm⁻¹Band shift ≤2 cm⁻¹

Properties

CAS Number

1048002-36-3

Product Name

Efatutazone dihydrochloride monohydrate

IUPAC Name

5-[[4-[[6-(4-amino-3,5-dimethylphenoxy)-1-methylbenzimidazol-2-yl]methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione;hydrate;dihydrochloride

Molecular Formula

C27H30Cl2N4O5S

Molecular Weight

593.5 g/mol

InChI

InChI=1S/C27H26N4O4S.2ClH.H2O/c1-15-10-20(11-16(2)25(15)28)35-19-8-9-21-22(13-19)31(3)24(29-21)14-34-18-6-4-17(5-7-18)12-23-26(32)30-27(33)36-23;;;/h4-11,13,23H,12,14,28H2,1-3H3,(H,30,32,33);2*1H;1H2

InChI Key

JMFBDJASOQDDGR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

Efatutazone dihydrochloride monohydrate; Inolitazone dihydrochloride monohydrate; UNII-4AUO475Y7H; CS-7017 monohydrate.

Canonical SMILES

CC1=CC(=CC(=C1N)C)OC2=CC3=C(C=C2)N=C(N3C)COC4=CC=C(C=C4)CC5C(=O)NC(=O)S5.O.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.